molecular formula C15H11F2N3OS B2517769 N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239473-47-2

N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2517769
CAS No.: 1239473-47-2
M. Wt: 319.33
InChI Key: KLPVBNMPRRWBFY-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group and a difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of hydrazine derivatives with 1,3-diketones. The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The difluorophenylmethyl group is often introduced through a Friedel-Crafts alkylation reaction, using difluorobenzyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and Friedel-Crafts alkylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the pyrazole and thiophene groups could contribute to the overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-difluorophenyl)methyl]-5-(phenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the thiophene group.

    N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but contains a furan ring instead of a thiophene ring.

Uniqueness

N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the thiophene and difluorophenyl groups, which may confer distinct electronic and steric properties that enhance its reactivity and potential biological activity .

Biological Activity

N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Its unique structure incorporates a difluorophenyl group, a thiophene moiety, and a pyrazole ring, which contribute to its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C15H11F2N3OS
  • Molecular Weight : 319.33 g/mol

The compound's structure can be depicted as follows:

N 2 6 difluorophenyl methyl 5 thiophen 2 yl 1H pyrazole 3 carboxamide\text{N 2 6 difluorophenyl methyl 5 thiophen 2 yl 1H pyrazole 3 carboxamide}

1. Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds with related structures have demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Analgesic Effects

The analgesic potential of this compound has been evaluated through various animal models. It has been reported to alleviate pain comparable to established analgesics, indicating its potential for development into a therapeutic agent for pain management .

3. Antimicrobial Activity

In vitro studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties against various bacterial strains. Although specific data for this compound is limited, similar compounds have demonstrated effectiveness against pathogens such as E. coli and Staphylococcus aureus at concentrations ranging from 6.25 µg/mL to 40 µg/mL .

4. Anticancer Activity

Research on related pyrazole derivatives has revealed promising anticancer activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Some derivatives have shown IC50 values as low as 5.10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . The specific mechanisms through which these compounds exert their effects may involve the inhibition of cell proliferation and induction of apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : It could interact with various receptors in the body that modulate pain and inflammation responses.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

StudyCompoundActivityIC50 Value
Selvam et al.1-thiocarbamoyl pyrazolesAnti-inflammatoryComparable to indomethacin
Burguete et al.DiphenylpyrazolesAntimicrobialEffective against MTB strain H37Rv
Recent StudyVarious pyrazolesAnticancer (HepG2)IC50 = 5.10 µM

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c16-10-3-1-4-11(17)9(10)8-18-15(21)13-7-12(19-20-13)14-5-2-6-22-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVBNMPRRWBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=NNC(=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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